molecular formula C11H16BClO2S B1454501 2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111095-98-7

2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1454501
CAS No.: 1111095-98-7
M. Wt: 258.58 g/mol
InChI Key: BEMKCVHUEKEALO-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 5-chloro-4-methylthiophen-2-yl group. Its molecular formula is C₁₁H₁₅BClO₂S, with a molecular weight of 260.57 g/mol (calculated). The chlorine atom at position 5 and methyl group at position 4 on the thiophene ring impart distinct electronic and steric properties, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKCVHUEKEALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681950
Record name 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111095-98-7
Record name 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities which are crucial in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C11H16BClO2S
  • Molecular Weight : 258.57 g/mol
  • CAS Number : 1111095-98-7

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical reactions. The presence of the chloro and methylthiophene groups enhances its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). These enzymes are critical in inflammatory processes and their inhibition can lead to anti-inflammatory effects .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. It has shown potential in inhibiting tumor growth in preclinical models .
  • Antimicrobial Properties : The boron atom in the structure contributes to its ability to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens .

Case Studies

Several studies have investigated the biological activity of similar boron-containing compounds which provide insights into the potential applications of this compound:

  • Inhibition of COX Enzymes : A study demonstrated that related boron compounds effectively inhibited COX-2 activity with IC50 values in the low micromolar range. This suggests that our compound may also possess similar inhibitory activity against COX enzymes .
  • Anticancer Activity : Research has shown that boron compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a related dioxaborolane was found to inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Tests : In vitro tests have indicated that boronic acids exhibit significant antibacterial activity against Gram-positive bacteria. This opens avenues for exploring the antimicrobial potential of our target compound .

Data Summary

PropertyValue
Chemical NameThis compound
Molecular FormulaC11H16BClO2S
CAS Number1111095-98-7
Biological ActivitiesEnzyme inhibition (COX), Antitumor effects, Antimicrobial properties

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. The dioxaborolane moiety facilitates cross-coupling reactions, particularly in the synthesis of complex organic molecules. This is crucial in the development of pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the use of 2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its effectiveness as a boron source in cross-coupling methodologies .

Material Science

In material science, this compound can be utilized in the development of new polymers and materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the modification of polymer properties such as thermal stability and mechanical strength.

Data Table: Applications in Material Science

Application AreaDescription
Polymer ModificationEnhances thermal stability and mechanical strength
CoatingsUsed as an additive for UV protection
NanocompositesIncorporation into nanomaterials for improved properties

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes.

Case Study:
Recent investigations into the anticancer activity of similar dioxaborolane derivatives have shown promising results against various cancer cell lines. These studies suggest that compounds like this compound could potentially serve as lead compounds for further drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include derivatives with substituted aromatic or heteroaromatic rings attached to the dioxaborolane core. Below is a comparative analysis:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Properties/Applications Reference
2-(5-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cl, thiophene-2-yl 244.54 High purity (≥97%), used in organic synthesis
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, thiophene-3-yl 244.55 Commercial availability; structural isomer
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(CF₂H), thiophene-2-yl 260.11 Enhanced lipophilicity for drug discovery
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cl, 2-OCH₃, phenyl 268.54 Methoxy group alters electronic density
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diCl, phenyl 273.97 High steric hindrance; stable in catalysis
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-hexyl, thiophene-2-yl 292.27 Solubility in organic solvents for OLEDs

Key Observations :

  • Thiophene vs. Phenyl : Thiophene-based derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects due to sulfur's electronegativity, enhancing reactivity in cross-couplings compared to phenyl analogs .
  • Substituent Position : Positional isomers (e.g., 4-Cl vs. 5-Cl on thiophene) influence steric accessibility and electronic effects. For example, 5-Cl substitution on thiophene-2-yl (as in the target compound) may improve stability in aqueous conditions compared to 4-Cl analogs .
  • Functional Groups : Electron-withdrawing groups (e.g., Cl, CF₂H) increase oxidative stability, whereas electron-donating groups (e.g., OCH₃) reduce reactivity in Suzuki couplings .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Thiophenyl dioxaborolanes are widely used in C–C bond formation. The target compound’s chlorine substituent may slow transmetallation compared to non-halogenated analogs but improve regioselectivity .
  • Electronic Effects : Difluoromethyl-substituted analogs (e.g., from ) exhibit lower reactivity due to increased steric bulk, whereas methoxy-substituted phenyl derivatives (e.g., ) show moderate activity.

Preparation Methods

Metalation and Borylation

  • Lithiation of 5-chloro-4-methylthiophene:
    The thiophene derivative is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (typically -78 °C) to selectively lithiate the 2-position adjacent to the sulfur atom.

  • Quenching with boron electrophile:
    The lithiated intermediate is then reacted with a boron electrophile such as triisopropyl borate or boron tribromide to form the corresponding boronic acid intermediate.

  • Workup:
    Acidic aqueous workup converts the boronate complex to the boronic acid.

Conversion to Pinacol Boronate Ester

  • The crude boronic acid is treated with pinacol in anhydrous conditions, often in an inert atmosphere (argon or nitrogen), to form the pinacol boronate ester.

  • The reaction is typically carried out in solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.

  • The product is purified by filtration, extraction, and sometimes distillation or recrystallization.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield / Notes
1 5-Chloro-4-methylthiophene, n-BuLi, -78 °C, THF Lithiation at 2-position Controlled temperature critical for selectivity
2 Triisopropyl borate, -78 °C to RT Borylation to boronic acid Quenching with acid to isolate boronic acid
3 Pinacol, dichloromethane, RT, inert atmosphere Formation of pinacol boronate ester Purification by filtration and distillation

Research Findings and Optimization

  • The use of pinacol as the diol for esterification is preferred due to the stability of the resulting boronate ester and ease of purification.

  • The lithiation step requires careful temperature control to avoid side reactions such as over-lithiation or decomposition.

  • Alternative methods include transition-metal catalyzed borylation , such as palladium-catalyzed Miyaura borylation of 2-bromo-5-chloro-4-methylthiophene with bis(pinacolato)diboron, which can provide a milder and more selective route.

  • The choice of solvent and drying conditions are critical to avoid hydrolysis of boronic acid intermediates.

  • Purification often involves vacuum distillation due to the compound’s thermal stability and volatility profile.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct lithiation-borylation 5-Chloro-4-methylthiophene n-BuLi, triisopropyl borate, pinacol Low temperature, inert atmosphere High regioselectivity, well-established Requires stringent anhydrous conditions, cryogenic temps
Pd-catalyzed Miyaura borylation 2-Bromo-5-chloro-4-methylthiophene Pd catalyst, bis(pinacolato)diboron Mild temperature, inert atmosphere Milder, scalable Requires halogenated precursor, catalyst cost
Alternative metalation (Mg or Zn) Halogenated thiophene Mg or Zn reagents, boron electrophile Varies Potentially milder Less common, may have lower selectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be maximized?

  • Methodology : Utilize Suzuki-Miyaura coupling precursors, such as thiophene boronic esters, with pinacol borane under anhydrous conditions. Catalytic systems (e.g., Pd(PPh₃)₄) in THF at 60–80°C for 6–12 hours yield high conversion rates .
  • Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity using HPLC (≥95% by area normalization) and confirm via ¹¹B NMR (δ ~30 ppm for boronate esters) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Techniques :

  • NMR : ¹H NMR for thiophene proton environment (δ 6.5–7.2 ppm), ¹³C NMR for methyl group confirmation (δ 20–25 ppm), and ¹¹B NMR for boronate integrity .
  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., B–O bond lengths ~1.36–1.40 Å) .
  • FT-IR : Confirm dioxaborolane ring vibrations (B–O stretch ~1350–1400 cm⁻¹) and methyl group signals .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from moisture .
  • Toxicity : Acute aquatic toxicity (EC₅₀ < 1 mg/L) requires neutralization with alkaline ethanol before disposal .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence cross-coupling reactivity in Suzuki-Miyaura reactions?

  • Mechanistic Insight : The bulky pinacol groups slow transmetallation but stabilize the boronate intermediate. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps dependent on aryl halide electrophilicity .
  • Experimental Design : Compare coupling yields with/without methyl substitution on thiophene. Use DFT calculations (B3LYP/6-31G*) to model steric effects on transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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